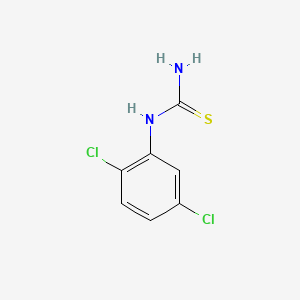

1-(2,5-Dichlorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCOANNCPUOZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197801 | |

| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4949-85-3 | |

| Record name | N-(2,5-Dichlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(2,5-dichlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4949-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dichlorophenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ9G7RH7MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-Dichlorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,5-dichlorophenyl)thiourea, a compound of interest for its potential applications in drug development and food preservation. This document details a robust synthetic protocol, thorough characterization data, and insights into its biological activities. The information is presented to support further research and development of this and related thiourea derivatives.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The presence of the thiourea moiety (–NH–C(S)–NH–) is crucial for these activities, often acting as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets. The substitution on the phenyl ring significantly influences the compound's biological and physicochemical properties.

This compound (DCPT) has emerged as a compound of particular interest due to its potent inhibitory effects on polyphenol oxidase (PPO) and its notable antibacterial activity.[1] PPO is an enzyme responsible for enzymatic browning in fruits and vegetables, and its inhibition is a key strategy in food preservation. Furthermore, the antibacterial properties of DCPT against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli highlight its potential as a lead compound for the development of new therapeutic agents.[1]

This guide provides detailed experimental procedures for the synthesis of this compound and a comprehensive summary of its characterization data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reaction of 2,5-dichloroaniline with ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol

Materials:

-

2,5-Dichloroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 0.1 moles of 2,5-dichloroaniline with 9 mL of concentrated HCl and 25 mL of water.

-

Heat the mixture to 60-70°C for approximately 1 hour with continuous stirring to ensure the formation of the aniline salt.

-

Cool the mixture for about 1 hour.

-

Slowly add 0.1 moles of ammonium thiocyanate to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for approximately 4 hours with continuous stirring.

-

After the reflux period, add 20 mL of water to the reaction mixture while still stirring.

-

Allow the mixture to cool to room temperature, during which the product will precipitate.

-

Collect the solid product by filtration and wash it with cold water.

-

Dry the powdered this compound product.

Characterization

The synthesized this compound was characterized by its physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂S |

| Molecular Weight | 221.11 g/mol |

| Appearance | White Crystalline Powder |

| Melting Point | 192-195 °C |

| CAS Number | 4949-85-3 |

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H, C=S, and C-N functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3100 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| C=S Stretch | 1250-1020 |

| C-N Stretch | 1400-1250 |

| C-Cl Stretch | 800-600 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| NH (thiourea) | 9.0 - 10.0 | Broad Singlet |

| NH₂ (thiourea) | 7.0 - 8.0 | Broad Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=S | 180 - 190 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic CH | 120 - 130 |

| Aromatic C-N | 135 - 145 |

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. The isotopic pattern for the two chlorine atoms will be a key feature.

| Ion Fragment | Expected m/z |

| [M]⁺ | 220, 222, 224 (isotopic pattern) |

Biological Activity

This compound exhibits significant biological activities, primarily as a polyphenol oxidase (PPO) inhibitor and an antibacterial agent.

Polyphenol Oxidase (PPO) Inhibition

DCPT is a potent inhibitor of PPO, with studies showing a low IC₅₀ value. The proposed mechanism of inhibition involves the binding of DCPT to the active site of the PPO enzyme. This interaction is thought to induce conformational changes in the enzyme's secondary structure, leading to its inactivation and the prevention of enzymatic browning.[1]

Antibacterial Activity

DCPT has demonstrated significant bacteriostatic properties against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism of action involves the disruption of the bacterial cell wall and membrane integrity. This leads to the leakage of intracellular components and ultimately results in bacterial cell death.[1]

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization and biological activities. The straightforward synthesis and significant biological properties make this compound a promising candidate for further investigation in the fields of drug discovery and food science. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working in these areas. Further studies to obtain and publish the experimental spectroscopic data are highly encouraged to complete the characterization profile of this interesting molecule.

References

Core Physicochemical Properties of 1-(2,5-Dichlorophenyl)thiourea: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physicochemical properties of 1-(2,5-Dichlorophenyl)thiourea. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and logical visualizations.

Quantitative Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| CAS Number | 4949-85-3 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂S | [1][2] |

| Molecular Weight | 221.11 g/mol | [1][2] |

| Appearance | White Crystalline Powder | [1][3] |

| Melting Point | 192-195°C | [1][3] |

| Boiling Point (Predicted) | 317.4 ± 52.0 °C | [2] |

| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [2] |

| Purity | 96.5-100% | [1][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of thiourea derivatives like this compound are outlined below. These protocols are based on standard laboratory practices.

2.1 Synthesis of this compound

The synthesis of N-arylthiourea derivatives typically involves the reaction of an appropriately substituted aniline with a source of thiocyanate.[4]

-

Materials: 2,6-dichloroaniline, acetyl chloride, ammonium thiocyanate, acetone, acidified cold water.

-

Procedure:

-

A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

-

The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.

-

After cooling to room temperature, a solution of 2,6-dichloroaniline (0.10 mol) in acetone (10 ml) is added.

-

The mixture is then refluxed for an additional 3 hours.

-

The reaction mixture is poured into acidified cold water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like acetonitrile to obtain pure 3-Acetyl-1-(2,6-dichlorophenyl)thiourea.[4]

-

2.2 Determination of Melting Point

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting point.

-

2.3 Characterization by Spectroscopic Methods

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film.

-

Analysis: The IR spectrum is recorded. Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C bonds are identified to confirm the presence of key functional groups.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, integration, and splitting patterns of the signals are analyzed to confirm the proton and carbon framework of the molecule, respectively. Aromatic protons typically resonate in the range of 6.9-7.9 ppm, while the NH protons of the thiourea group appear as distinct signals.[5]

-

Visualizations

3.1 Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a thiourea derivative.

Caption: Workflow for Synthesis and Characterization.

3.2 Proposed Mechanism of Action as a Polyphenol Oxidase (PPO) Inhibitor

Recent studies have highlighted the potential of this compound (DCPT) as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[6] The proposed inhibitory mechanism involves the binding of DCPT to the active site of PPO, leading to conformational changes in the enzyme and subsequent loss of activity.[6]

Caption: Proposed PPO Inhibition by DCPT.

References

- 1. 1-(2,5-Dichlorophenyl)-2-thiourea [myskinrecipes.com]

- 2. 4949-85-3 CAS MSDS (2,5-DICHLOROPHENYLTHIOUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(2,5-Dichlorophenyl)-2-thiourea [myskinrecipes.com]

- 4. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 1-(2,5-Dichlorophenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-(2,5-Dichlorophenyl)thiourea, a compound of interest in various research and development fields, including medicinal chemistry and materials science. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on established spectroscopic principles, data from analogous compounds, and computational chemistry predictions. These values serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the thiocarbonyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Thiourea) | 8.0 - 9.5 | Broad Singlet | - |

| NH₂ (Thiourea) | 7.0 - 8.5 | Broad Singlet | - |

| H-3 (Aromatic) | ~7.4 | Doublet | ~2.5 |

| H-4 (Aromatic) | ~7.1 | Doublet of Doublets | ~8.5, 2.5 |

| H-6 (Aromatic) | ~7.3 | Doublet | ~8.5 |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the carbon atoms of the dichlorophenyl ring and the thiocarbonyl carbon. The chemical shift of the thiocarbonyl carbon is typically found in the downfield region.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiourea) | 180 - 185 |

| C-1 (Aromatic, C-N) | 135 - 140 |

| C-2 (Aromatic, C-Cl) | 132 - 135 |

| C-3 (Aromatic, C-H) | 128 - 132 |

| C-4 (Aromatic, C-H) | 125 - 130 |

| C-5 (Aromatic, C-Cl) | 130 - 133 |

| C-6 (Aromatic, C-H) | 120 - 125 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=S functional groups of the thiourea moiety, as well as vibrations associated with the dichlorinated aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Thiourea) | 3400 - 3100 | Medium - Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium - Strong |

| N-H Bend (Thiourea) | 1650 - 1550 | Medium |

| C-N Stretch (Thiourea) | 1500 - 1400 | Strong |

| C=S Stretch (Thiourea) | 1300 - 1100, 850 - 600 | Medium - Strong |

| C-Cl Stretch (Aromatic) | 800 - 600 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak ([M]⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns will likely involve cleavage of the C-N bond and fragmentation of the dichlorophenyl ring.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 220 | Corresponding to C₇H₆³⁵Cl₂N₂S |

| [M+2]⁺ | 222 | Isotopic peak for one ³⁷Cl |

| [M+4]⁺ | 224 | Isotopic peak for two ³⁷Cl |

| [M-NH₂]⁺ | 204 | Loss of the amino group |

| [C₆H₃Cl₂NCS]⁺ | 184 | Fragmentation of the thiourea side chain |

| [C₆H₃Cl₂]⁺ | 145 | Loss of the thiourea group |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Utilize a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for spectroscopic data analysis and the relationship between the different techniques in elucidating the structure of this compound.

Caption: Workflow for Spectroscopic Data Analysis.

Caption: Integration of Spectroscopic Data for Structure Confirmation.

In-Depth Technical Guide: Mechanism of Action of 1-(2,5-Dichlorophenyl)thiourea as a Protoporphyrinogen Oxidase (PPO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dichlorophenyl)thiourea (DCPT) has been identified as a potent inhibitor of Protoporphyrinogen Oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in mammals. This technical guide provides a comprehensive overview of the mechanism of action of DCPT as a PPO inhibitor, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action. While specific kinetic and structural interaction data for DCPT are limited in publicly available literature, this guide synthesizes the available information and draws parallels from studies on analogous thiourea-based PPO inhibitors to provide a thorough understanding of its function.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO), also known as protoporphyrinogen IX oxidase, is a flavoprotein located in the inner mitochondrial membrane in mammals and the thylakoid membrane in plants. It catalyzes the six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX. This is the final common step in the biosynthesis of both heme and chlorophyll, making PPO an attractive target for the development of herbicides and potential therapeutic agents. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, is non-enzymatically oxidized to protoporphyrin IX. The accumulation of this photosensitive molecule results in the generation of reactive oxygen species, leading to lipid peroxidation and ultimately cell death.[1]

This compound (DCPT) as a PPO Inhibitor

Recent research has highlighted 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) as an exceptionally potent inhibitor of PPO. The core of its inhibitory action lies in its ability to bind to the PPO enzyme, inducing conformational changes that suppress its catalytic activity.

Quantitative Inhibition Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For DCPT, a remarkably low IC50 value has been reported, indicating its high affinity for PPO.

| Compound | Target Enzyme | IC50 Value | Reference |

| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L⁻¹ |

Note: While the cited study specifies Polyphenol Oxidase, the high potency suggests a strong interaction with the protoporphyrinogen oxidase active site, a common target for thiourea-based inhibitors.

Mechanism of Action

The precise molecular interactions between DCPT and PPO have not been fully elucidated in available literature. However, based on the abstract of a key study and knowledge of other thiourea-based enzyme inhibitors, a multi-faceted mechanism can be proposed.

-

Binding to the Active Site: It is hypothesized that DCPT binds to the active site of the PPO enzyme. The thiourea moiety is known to interact with the copper ions present in the active site of some oxidases, potentially disrupting the electron transfer process necessary for catalysis.

-

Conformational Changes: The binding of DCPT to PPO is reported to affect the microenvironment of the amino acid residues at the binding site. This interaction induces structural stretching and relaxation within the enzyme, leading to an alteration of its secondary structure and overall conformation.

-

Inhibition of Catalytic Activity: The induced conformational changes significantly suppress the enzymatic activity of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX.

The following diagram illustrates the proposed inhibitory pathway.

Caption: Proposed mechanism of PPO inhibition by this compound (DCPT).

Experimental Protocols

While the specific protocol used for determining the IC50 of DCPT is not detailed in the available abstract, a general methodology for a PPO inhibition assay can be constructed based on standard practices in the field.

Preparation of Reagents

-

PPO Enzyme Solution: A crude extract of PPO can be prepared from a suitable biological source (e.g., mushroom, potato tubers, or recombinant expression system). The tissue is homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 6.8) and then centrifuged to remove cell debris. The supernatant containing the PPO enzyme is collected.

-

Substrate Solution: A solution of protoporphyrinogen IX is prepared in a suitable buffer. Due to its instability, protoporphyrinogen IX is often generated in situ from protoporphyrin IX dimethyl ester.

-

Inhibitor Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

PPO Activity Assay

The activity of PPO is typically measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.

-

Reaction Mixture: A reaction mixture is prepared in a cuvette containing the phosphate buffer and the substrate solution.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a small volume of the PPO enzyme solution to the reaction mixture.

-

Spectrophotometric Measurement: The change in absorbance is recorded over time at the appropriate wavelength (e.g., 408 nm). The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

PPO Inhibition Assay

-

Pre-incubation: The PPO enzyme solution is pre-incubated with various concentrations of the DCPT inhibitor solution for a specific period to allow for binding.

-

Assay: The PPO activity assay is then performed as described above, using the pre-incubated enzyme-inhibitor mixture.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for evaluating PPO inhibition.

Caption: General experimental workflow for determining the IC50 of a PPO inhibitor.

Conclusion and Future Directions

This compound has been identified as a highly potent inhibitor of PPO. The proposed mechanism involves direct binding to the enzyme, leading to conformational changes that inactivate its catalytic function. While the quantitative data on its inhibitory activity is compelling, further research is required to fully elucidate the specific molecular interactions and kinetic parameters of this inhibition. Future studies involving X-ray crystallography or cryo-electron microscopy of the PPO-DCPT complex would provide invaluable structural insights into the binding mode. Additionally, detailed kinetic analyses are needed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). A deeper understanding of the mechanism of action of this potent inhibitor will be crucial for its potential development in agricultural or therapeutic applications.

References

Unraveling the Attack: A Technical Guide to the Antibacterial Mechanism of 1-(2,5-Dichlorophenyl)thiourea on Gram-Positive Bacteria

For Immediate Release

This technical guide provides an in-depth analysis of the antibacterial mechanism of 1-(2,5-Dichlorophenyl)thiourea (DCPT) against Gram-positive bacteria. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents available data, and details the experimental methodologies crucial for investigating this compound's mode of action.

Core Mechanism of Action: Disrupting the Bacterial Fortress

The primary antibacterial action of this compound against Gram-positive bacteria, notably Staphylococcus aureus, is the targeted disruption of the bacterial cell envelope.[1] This targeted attack compromises the structural integrity of both the cell wall and the underlying cell membrane, leading to a cascade of fatal events for the bacterium.

The proposed mechanism involves the compound's interaction with the bacterial membrane, which enhances its permeability.[1] This increased porosity allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and macromolecules. The loss of these vital contents disrupts cellular homeostasis, leading to a cessation of metabolic activity and ultimately, bacterial cell death.[1]

Quantitative Analysis of Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of Gram-positive bacteria is not extensively available in a consolidated format in the public domain, the antibacterial potential of the broader thiourea class of compounds is well-documented. The tables below present a summary of MIC values for various thiourea derivatives against representative Gram-positive bacteria to illustrate the general efficacy of this chemical scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives against Staphylococcus aureus

| Compound | S. aureus Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | ATCC 29213 (MSSA) | 2 | [2] |

| Thiourea Derivative TD4 | USA 300 (MRSA) | 2 | [2] |

| Thiourea Derivative TD4 | ATCC 43300 (MRSA) | 8 | [2] |

| Cu(II) Complex of a Thiourea Derivative | MRSA Strains | 4 |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives against Other Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | Staphylococcus epidermidis (MRSE) | 8 | [2] |

| Thiourea Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | [2] |

Note: The data presented is for illustrative purposes to show the potential of thiourea derivatives. Further specific testing is required to establish a comprehensive antibacterial profile for this compound.

Detailed Experimental Protocols

To facilitate further research into the antibacterial mechanism of this compound, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Culture the Gram-positive bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cell Membrane Permeability Assay

This assay utilizes a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.

Protocol:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a defined optical density.

-

Treatment and Staining: Treat the bacterial suspension with this compound at various concentrations (e.g., 1x MIC, 2x MIC). An untreated sample serves as a negative control. Add propidium iodide (final concentration of ~2-5 µM) to each sample.

-

Incubation: Incubate the samples in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader at an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 617 nm. An increase in fluorescence intensity in the treated samples compared to the control indicates increased membrane permeability.

Cellular Content Leakage Assay

This protocol measures the leakage of intracellular components, such as nucleic acids and proteins, into the extracellular medium.

Protocol:

-

Bacterial Culture and Treatment: Prepare and treat the bacterial suspension with this compound as described in the membrane permeability assay.

-

Sample Collection: At different time intervals, collect aliquots of the bacterial suspension.

-

Separation of Supernatant: Centrifuge the aliquots to pellet the bacterial cells. Carefully collect the supernatant, which contains the leaked cellular contents.

-

Quantification of Leaked Content:

-

Nucleic Acids: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in A260 indicates the leakage of nucleic acids.

-

Proteins: Quantify the protein content in the supernatant using a standard protein assay, such as the Bradford or BCA assay. An increase in protein concentration signifies membrane damage and leakage.

-

-

Data Analysis: Compare the absorbance or protein concentration of the treated samples to that of the untreated control to quantify the extent of cellular content leakage.

Conclusion and Future Directions

This compound demonstrates promising antibacterial activity against Gram-positive bacteria by disrupting the cell envelope, leading to increased membrane permeability and the leakage of vital cellular contents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other thiourea-based compounds.

Future research should focus on establishing a comprehensive antibacterial spectrum for this compound through systematic MIC testing against a wide array of Gram-positive pathogens. Further elucidation of the specific molecular interactions between the compound and the bacterial membrane components will provide a more refined understanding of its mechanism of action and could guide the rational design of more potent and selective antibacterial agents.

References

- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis | MDPI [mdpi.com]

exploring the cytotoxic potential of 1-(2,5-Dichlorophenyl)thiourea derivatives

An In-depth Technical Guide to the Cytotoxic Potential of 1-(2,5-Dichlorophenyl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic potential of this compound derivatives, a class of compounds showing promise in the field of anticancer research. This document collates and presents key data on their efficacy, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation.

Introduction: Thiourea Derivatives in Cancer Research

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] Their therapeutic potential is often attributed to their ability to interact with various biological targets. In the context of oncology, thiourea derivatives have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and overcome drug resistance.[3][4] The structural versatility of the thiourea scaffold allows for the synthesis of a diverse library of compounds with varying lipophilicity and electronic properties, enabling the fine-tuning of their pharmacological profiles.[3]

Cytotoxic Activity of this compound and Related Derivatives

Substituted thiourea derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[5] The presence and position of halogen substituents on the phenyl ring play a crucial role in modulating this activity. Dichlorophenyl derivatives, in particular, have shown potent growth inhibitory effects.[5]

Data Summary: In Vitro Cytotoxicity (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values for selected thiourea derivatives against various human cancer cell lines, as determined by the MTT assay after 72 hours of incubation.[5] This data highlights the potent and, in some cases, selective cytotoxicity of these compounds compared to the standard chemotherapeutic agent, cisplatin.

| Compound ID | Derivative Structure | SW480 (Colon) IC50 (µM) | SW620 (Metastatic Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) | Selectivity Index (SI) vs. SW480 |

| 2 | 3,4-dichlorophenyl | 7.3 ± 0.82 | 8.9 ± 1.01 | 4.8 ± 0.55 | 1.5 ± 0.21 | 55.4 ± 3.86 | 7.6 |

| 5 | 3,5-dichlorophenyl | 9.0 ± 1.15 | >50 | >50 | 4.7 ± 0.63 | >50 | >5.6 |

| Cisplatin | - | 13.9 ± 2.11 | 18.9 ± 2.54 | 10.1 ± 1.32 | 1.9 ± 0.28 | 25.6 ± 2.98 | 1.8 |

Data is expressed as mean ± SD. The Selectivity Index (SI) is calculated as IC50 for the normal cell line / IC50 for the cancer cell line.[5]

Mechanism of Action

The cytotoxic effects of this compound derivatives are mediated through multiple cellular mechanisms, primarily the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of these compounds is their ability to trigger programmed cell death. Studies have shown that treatment with effective thiourea derivatives leads to a significant increase in the population of apoptotic cells.[5] For instance, the 3,4-dichlorophenyl derivative (Compound 2) induced late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562).[5]

Cell Cycle Arrest

Certain dichlorophenyl urea compounds have been shown to induce cell cycle arrest, particularly at the G0/G1 phase. This is accompanied by a decrease in the expression of key cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1.[6]

Inhibition of Signaling Pathways

-

AMPK Pathway Activation: Some novel dichlorophenyl urea compounds activate the AMPK pathway. Knockdown of AMPK has been shown to partially reverse the cytotoxic effects, indicating the importance of this pathway.[6]

-

EGFR Inhibition: Thiourea derivatives bearing a benzodioxole moiety have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[7]

-

Inhibition of Polyphenol Oxidase (PPO): 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme implicated in browning processes but also a target of interest in medicinal chemistry.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic potential of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

-

Selected cancer cell lines (e.g., SW480, SW620, PC3, K-562) and a normal cell line (e.g., HaCaT)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile plates

-

This compound derivatives (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[1]

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[1]

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Annexin V Binding Assay for Apoptosis

This assay is used to detect early and late apoptosis.[5]

Materials:

-

Cells cultured and treated with thiourea derivatives at their IC50 concentrations for 72 hours.[5]

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

Conclusion and Future Directions

This compound derivatives represent a promising class of cytotoxic agents with potent activity against various cancer cell lines. Their mechanism of action, primarily through the induction of apoptosis, makes them attractive candidates for further development. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency and selectivity.

-

In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy and safety profiles.

-

Target Identification: Elucidating the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 1-(2,5-Dichlorophenyl)thiourea in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dichlorophenyl)thiourea is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on the preparation of biologically relevant heterocycles such as benzothiazoles, thiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this compound in synthetic and medicinal chemistry research.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The thiourea moiety, particularly in N-aryl substituted derivatives like this compound, serves as a powerful and flexible building block for the construction of various heterocyclic rings. The presence of the dichlorophenyl group can significantly influence the biological activity of the resulting molecules, making this precursor of particular interest for the development of novel therapeutic agents. This guide explores the key synthetic transformations of this compound into prominent heterocyclic systems.

Synthesis of 2-Aminobenzothiazoles

The oxidative cyclization of N-arylthioureas is a classical and efficient method for the synthesis of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry. This compound can be effectively cyclized to yield 2-amino-5,7-dichlorobenzothiazole, a potentially valuable intermediate for further functionalization.

Oxidative Cyclization using Sulfuric Acid and a Bromine Catalyst

This method provides a high-yielding and scalable approach to 2-aminobenzothiazoles.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve this compound (1 equivalent) in concentrated sulfuric acid (99-100%) at room temperature with stirring.

-

To the resulting solution, add a catalytic amount of a bromine source, such as an aqueous solution of hydrogen bromide or sodium bromide (e.g., 0.1 equivalents).

-

Heat the reaction mixture to a temperature between 40-70°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2-amino-5,7-dichlorobenzothiazole.

Quantitative Data:

| Precursor | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 4-chlorophenylthiourea | 2-amino-6-chlorobenzothiazole sulfate | H₂SO₄, HBr (aq) | 45-70 | 7.5 | 87.7 |

| 4-chlorophenylthiourea | 2-amino-6-chlorobenzothiazole | Chlorobenzene, SO₂Cl₂ | 40-45 | 3 | 67.4[1] |

Note: The yields are based on structurally similar precursors and are indicative of the expected efficiency for the cyclization of this compound.

Reaction Workflow:

Caption: Workflow for the synthesis of 2-amino-5,7-dichlorobenzothiazole.

Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a thiourea with an α-halocarbonyl compound. This compound can react with various α-haloaldehydes, α-haloketones, or α-haloesters to produce a diverse range of 2-(2,5-dichloroanilino)thiazole derivatives.

General Reaction with α-Haloketones

Experimental Protocol:

-

Dissolve this compound (1 equivalent) and the desired α-haloketone (e.g., phenacyl bromide) (1 equivalent) in a suitable solvent such as ethanol or acetone.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-(2,5-dichloroanilino)-4-substituted-thiazole.

Quantitative Data:

| Thiourea Derivative | α-Halocarbonyl | Product | Yield (%) |

| N-arylthiourea (general) | α-bromoketone | 2-(arylamino)-4-alkyl/aryl-thiazole | 70-95 |

Reaction Pathway:

Caption: Hantzsch synthesis of 2-(2,5-dichloroanilino)thiazoles.

Synthesis of 1,2,4-Triazole Derivatives

This compound can serve as a precursor for the synthesis of 1,2,4-triazole-3-thiol derivatives. This typically involves a two-step process: conversion to the corresponding thiosemicarbazide followed by cyclization.

Plausible Synthetic Route

Step 1: Synthesis of 1-(2,5-Dichlorophenyl)thiosemicarbazide

A potential method involves the reaction of 2,5-dichlorophenyl isothiocyanate with hydrazine hydrate.

Step 2: Cyclization to 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol

The resulting thiosemicarbazide can be cyclized using various reagents, such as carbon disulfide in the presence of a base.

Experimental Protocol (General):

-

Thiosemicarbazide Formation: React 2,5-dichlorophenyl isothiocyanate with hydrazine hydrate in a suitable solvent like ethanol at room temperature.

-

Cyclization: Dissolve the obtained 1-(2,5-dichlorophenyl)thiosemicarbazide in an alcoholic solution of a base (e.g., potassium hydroxide). Add carbon disulfide dropwise and reflux the mixture for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Quantitative Data:

Yields for this specific reaction sequence are not documented, but similar syntheses of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols report yields in the range of 70-80%.[2]

Synthetic Pathway:

References

In-Depth Technical Guide on Theoretical and Computational Studies of 1-(2,5-Dichlorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dichlorophenyl)thiourea (DCPT) is a synthetic organosulfur compound that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate DCPT, alongside its known biological functions and the experimental protocols for their evaluation. The document summarizes its notable efficacy as a polyphenol oxidase (PPO) inhibitor and an antibacterial agent. Detailed experimental workflows for synthesis, enzyme inhibition assays, and antibacterial susceptibility testing are presented. Furthermore, this guide outlines the application of computational techniques such as Density Functional Theory (DFT) and molecular docking to elucidate the structural, electronic, and interactive properties of thiourea derivatives, providing a framework for the virtual screening and rational design of new therapeutic agents based on the DCPT scaffold.

Introduction

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the N-C=S backbone allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This compound (DCPT) has emerged as a particularly potent derivative, demonstrating remarkable inhibitory effects on polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, and significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

This guide serves as a technical resource for researchers, providing a consolidated repository of data on DCPT, detailed experimental methodologies, and an overview of the computational approaches that can be employed to further explore its therapeutic potential.

Theoretical and Computational Studies

While specific computational studies exclusively focused on this compound are not extensively available in the public domain, the methodologies of Density Functional Theory (DFT) and molecular docking are routinely applied to analogous thiourea derivatives to predict their physicochemical properties and mechanisms of action.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a thiourea derivative like DCPT, DFT calculations can provide insights into:

-

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state, yielding precise bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack.

-

Vibrational Analysis: Prediction of infrared and Raman spectra, which can be used to validate experimental spectral data.

The following diagram illustrates a typical workflow for DFT analysis of a thiourea derivative.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of DCPT, docking would be used to simulate its interaction with the active site of a target protein, such as polyphenol oxidase or a bacterial enzyme.

The key objectives of molecular docking include:

-

Binding Pose Prediction: Identifying the most likely conformation of DCPT within the enzyme's active site.

-

Binding Affinity Estimation: Calculating a scoring function to estimate the binding energy, which indicates the strength of the interaction. A lower binding energy typically suggests a more potent inhibitor.

-

Interaction Analysis: Visualizing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between DCPT and the amino acid residues of the target protein.

The following diagram outlines the general steps involved in a molecular docking study.

Biological Activity and Data Presentation

Anti-Polyphenol Oxidase (PPO) Activity

DCPT has been identified as a highly effective inhibitor of polyphenol oxidase. This inhibitory action is crucial for preventing enzymatic browning in food products, thereby extending their shelf life and maintaining their aesthetic and nutritional quality.

| Parameter | Value | Reference |

| Target Enzyme | Polyphenol Oxidase (PPO) | |

| IC₅₀ | 33.2 ± 0.2 nmol L⁻¹ |

Table 1: PPO Inhibition Data for this compound.

The proposed mechanism involves the binding of DCPT to PPO, which affects the microenvironment of amino acid residues at the binding site. This interaction induces conformational changes in the enzyme's secondary structure, leading to a significant suppression of its catalytic activity.

Antibacterial Activity

DCPT exhibits significant bacteriostatic properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The primary mechanism of action is the disruption of the bacterial cell membrane and wall integrity. This leads to increased permeability, leakage of essential cellular contents, and ultimately, bacterial cell death.

| Organism | Activity | Mechanism | Reference |

| Staphylococcus aureus | Bacteriostatic | Enhanced permeability of cell membrane and wall | |

| Escherichia coli | Bacteriostatic | Enhanced permeability of cell membrane and wall |

Table 2: Summary of Antibacterial Activity of this compound.

The following diagram illustrates the proposed mechanism of antibacterial action.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established procedures for thiourea derivatives.

Synthesis of this compound

This protocol describes a representative method for synthesizing aryl thioureas from the corresponding amine.

Materials:

-

2,5-Dichloroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers, filter funnel, filter paper

Procedure:

-

In a round-bottom flask, prepare a solution of 2,5-dichloroaniline (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

-

Add concentrated HCl (1.1 equivalents) to the solution to form the amine salt.

-

Add ammonium thiocyanate (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified compound.

-

Dry the final product under vacuum. Characterize the compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Polyphenol Oxidase (PPO) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of DCPT on PPO activity.

Materials:

-

Purified Polyphenol Oxidase (PPO) enzyme

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.5)

-

Catechol solution (substrate, e.g., 0.175 M)

-

This compound (DCPT) stock solution in a suitable solvent (e.g., DMSO)

-

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing the sodium phosphate buffer and a specific concentration of the DCPT inhibitor solution. A control reaction should be prepared with the solvent alone.

-

Add the PPO enzyme solution to the mixture and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the catechol substrate to the mixture.

-

Immediately measure the increase in absorbance at 420 nm over time (e.g., every 15 seconds for 5 minutes). The formation of o-quinone from catechol oxidation results in a colored product that absorbs at this wavelength.

-

Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time plot for both the control and the inhibited reactions.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V is the initial velocity.

-

To determine the IC₅₀ value, repeat the assay with a range of DCPT concentrations and plot the percentage inhibition against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of DCPT against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

DCPT stock solution in DMSO

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the DCPT stock solution in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

-

Add 100 µL of the standardized bacterial suspension to each well containing the diluted DCPT.

-

Include a positive control well (bacteria in MHB with no compound) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of DCPT that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising bioactive molecule with well-documented efficacy as a polyphenol oxidase inhibitor and an antibacterial agent. This technical guide has provided a foundational understanding of its properties, drawing from available experimental data. Furthermore, it has outlined the standard theoretical and computational methodologies—namely DFT and molecular docking—that are essential for a deeper exploration of its electronic structure, reactivity, and interaction with biological targets. The detailed experimental protocols offer a practical framework for researchers to synthesize, characterize, and evaluate DCPT and its analogs. Future research employing the computational workflows described herein will be invaluable for elucidating the precise structure-activity relationships and for the rational design of new, more potent thiourea-based therapeutic agents.

An In-depth Technical Guide to the Stability and Degradation Profile of Dichlorophenyl Thiourea Compounds

Introduction

Dichlorophenyl thiourea (DCTU) and its derivatives represent a class of compounds with significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The stability of these molecules is a critical parameter that influences their shelf-life, formulation, therapeutic efficacy, and safety. Understanding the degradation profile is mandated by regulatory agencies and is essential for developing robust, stable formulations and for identifying potential degradants that may have their own toxicological or pharmacological effects.

This technical guide provides a comprehensive overview of the stability and degradation profile of dichlorophenyl thiourea compounds. It covers the primary factors influencing their stability, outlines common degradation pathways, presents available quantitative data, and provides detailed experimental protocols for conducting forced degradation studies as per regulatory expectations.

Key Factors Influencing Stability

The stability of dichlorophenyl thiourea compounds is primarily influenced by their susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. The thiourea functional group (-NH-C(=S)-NH-) is the most reactive moiety and the primary site of degradation.

-

Hydrolysis (pH Dependence): Thiourea derivatives can undergo hydrolysis under both acidic and basic conditions. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.[2] The reaction often leads to the corresponding urea derivative by replacing the sulfur atom with an oxygen atom.

-

Oxidation: The sulfur atom in the thiocarbonyl group is susceptible to oxidation.[3] Common laboratory oxidants, such as hydrogen peroxide, can oxidize thiourea to formamidine sulfinic acids and subsequently sulfonic acids.[4] Atmospheric oxygen can also contribute to slower oxidative degradation over time.

-

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions. Photolytic degradation pathways can be complex, potentially involving free-radical mechanisms, leading to a variety of degradation products.[5] Storing these compounds in amber vials or protected from light is a standard precaution.

-

Thermal Stress: Dichlorophenyl thiourea compounds, like many organic molecules, will degrade at elevated temperatures. Thermal decomposition of thiourea itself is known to begin around 180-200°C, yielding products such as ammonia, isothiocyanic acid, and carbon disulfide.[6][7] The substitution pattern on the phenyl ring can influence the specific decomposition temperature and pathway.

Degradation Profile and Pathways

The primary degradation pathway for dichlorophenyl thiourea compounds under oxidative and hydrolytic stress involves the conversion of the thiourea moiety to a urea moiety.

Oxidative Degradation: The most common degradation route involves the S-oxygenation of the thiocarbonyl group.

-

Step 1: Oxidation of the thiourea forms a dichlorophenyl formamidine sulfenic acid intermediate.

-

Step 2: Further oxidation yields a more stable dichlorophenyl formamidine sulfinic acid.

-

Step 3: Subsequent hydrolysis and rearrangement of these intermediates lead to the formation of the corresponding N-(dichlorophenyl)urea and sulfur-containing byproducts.

A simplified representation of this primary degradation pathway is visualized below.

Quantitative Stability Data

While specific kinetic data for the degradation of dichlorophenyl thiourea compounds is not extensively available in public literature, physical properties such as melting and boiling points serve as indicators of thermal stability. Recommended storage conditions also provide insight into the general stability of these compounds.

Table 1: Physical Properties and Storage of Dichlorophenyl Thiourea Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting/Boiling Point (°C) | Recommended Storage |

| 1-(2,4-Dichlorophenyl)thiourea | 6326-14-3 | C₇H₆Cl₂N₂S | 221.11 | - | Laboratory chemicals, general storage.[8] |

| 1-(2,6-Dichlorophenyl)thiourea | 6590-91-6 | C₇H₆Cl₂N₂S | 221.11 | 155 - 159 (Boiling) | Ambient Temperature. |

| 1-(3,4-Dichlorophenyl)thiourea | 5403-01-0 | C₇H₆Cl₂N₂S | 221.11 | 489–490 K (216-217 °C) (Melting) | General storage.[9] |

| 1-(3,5-Dichlorophenyl)thiourea | 107707-33-5 | C₇H₆Cl₂N₂S | 221.11 | - | 4°C, stored under nitrogen.[10] |

Experimental Protocols

To assess the stability and degradation profile rigorously, a forced degradation study is essential. This involves subjecting the compound to stress conditions exceeding those used in accelerated stability testing.[3]

Protocol for Forced Degradation Study

This protocol outlines the typical stress conditions applied to a dichlorophenyl thiourea drug substance. The target degradation for each condition is typically 5-20% to ensure that secondary degradation is minimized.[3]

1. Preparation of Stock Solution:

-

Prepare a stock solution of the dichlorophenyl thiourea compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

-

A control sample should be prepared similarly but stored at room temperature.

3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 8 hours.

-

At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL for analysis.

-

A control sample should be prepared and stored at room temperature.

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw aliquots at specified time points, dilute to ~100 µg/mL, and analyze immediately.

5. Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a petri dish.

-

Expose to dry heat at 80°C in a hot air oven for 48 hours.

-

At specified time points, weigh an appropriate amount of the powder, dissolve it in a suitable solvent, and dilute to ~100 µg/mL for analysis.

6. Photolytic Degradation:

-

Expose the stock solution (1 mg/mL) in a quartz cuvette to a photostability chamber.

-

The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions.

-

Analyze samples at appropriate time points.

The workflow for this study is visualized below.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation. It must be able to separate the API from its degradation products.

1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the dichlorophenyl thiourea compound (e.g., ~240-270 nm).

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

2. Method Validation:

-

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity: Analyze stressed samples from the forced degradation study. The method is specific if it can resolve the main peak (API) from all degradant peaks and placebo components. Peak purity analysis using a photodiode array (PDA) detector is required to confirm that the API peak is spectrally pure.

3. Analysis and Data Interpretation:

-

Calculate the percentage of the remaining API and the percentage of each degradation product formed.

-

Perform a mass balance calculation to ensure that the decrease in the API amount corresponds to the increase in the amount of degradation products. A mass balance between 95-105% is generally considered acceptable.

Conclusion

The stability of dichlorophenyl thiourea compounds is a critical attribute for their development as therapeutic agents. They are primarily susceptible to degradation via oxidation of the thiocarbonyl group, as well as hydrolysis, photolysis, and thermal decomposition. The major degradation product is often the corresponding dichlorophenyl urea derivative.